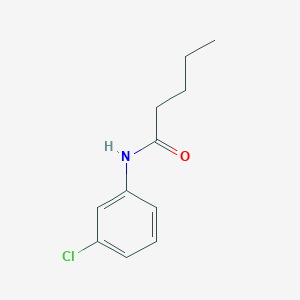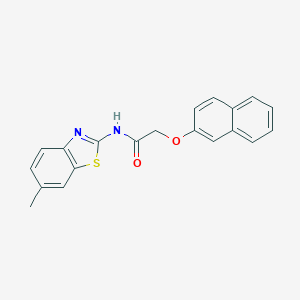![molecular formula C18H14ClN3O3 B291978 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291978.png)
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-154,526 and belongs to the class of diazepine derivatives. The purpose of
Wirkmechanismus
CP-154,526 acts as a selective antagonist of the CRF type 1 receptor (CRF1R), which is primarily expressed in the brain and plays a key role in stress response and regulation of the HPA axis. By blocking the activity of CRF1R, CP-154,526 reduces the release of stress hormones such as cortisol, which are associated with anxiety and depressive disorders. Additionally, CP-154,526 has been shown to modulate the activity of the amygdala, a brain region that plays a key role in emotional processing and regulation.
Biochemical and Physiological Effects
CP-154,526 has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH), which are associated with stress-related disorders. Additionally, CP-154,526 has been shown to modulate the activity of the amygdala, which is involved in emotional processing and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
CP-154,526 has several advantages for lab experiments, including its high purity and specificity for the CRF1R. However, it also has some limitations, including its relatively low solubility in water and its potential for off-target effects on other receptors.
Zukünftige Richtungen
There are several future directions for research on CP-154,526. One direction is to further investigate its potential therapeutic applications in anxiety, depression, PTSD, and addiction. Another direction is to explore its potential as a tool for studying the CRF system and its role in stress-related disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of CP-154,526.
Synthesemethoden
The synthesis of CP-154,526 involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylpyrrole in the presence of triethylamine to form the intermediate. The intermediate is then reacted with 3-aminophenol to yield the final product, CP-154,526. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
CP-154,526 has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, psychiatry, and endocrinology. It has been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depressive disorders. Additionally, CP-154,526 has been shown to modulate the activity of the corticotropin-releasing factor (CRF) system, which plays a key role in stress response and regulation of the hypothalamic-pituitary-adrenal (HPA) axis. This makes CP-154,526 a potential candidate for the treatment of stress-related disorders such as post-traumatic stress disorder (PTSD) and addiction.
Eigenschaften
Molekularformel |
C18H14ClN3O3 |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
11-(4-chlorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14ClN3O3/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
ANJNZOQKZSETBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)









